7-(2-Aminoethyl)theophylline
CAS No.: 35206-02-1
Cat. No.: VC7969502
Molecular Formula: C9H13N5O2
Molecular Weight: 223.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35206-02-1 |
|---|---|
| Molecular Formula | C9H13N5O2 |
| Molecular Weight | 223.23 g/mol |
| IUPAC Name | 7-(2-aminoethyl)-1,3-dimethylpurine-2,6-dione |
| Standard InChI | InChI=1S/C9H13N5O2/c1-12-7-6(8(15)13(2)9(12)16)14(4-3-10)5-11-7/h5H,3-4,10H2,1-2H3 |
| Standard InChI Key | XUTQHTZFMFGXDJ-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The molecular formula of 7-(2-aminoethyl)theophylline is C₉H₁₃N₅O₂, with a molar mass of 223.23 g/mol. Its SMILES notation (CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN) and InChIKey (XUTQHTZFMFGXDJ-UHFFFAOYSA-N) provide unambiguous identifiers for computational and synthetic applications . The aminoethyl moiety introduces a basic nitrogen center, influencing solubility and ionization under physiological conditions.
Physicochemical Data
Collision cross-section (CCS) predictions for various adducts, calculated using ion mobility spectrometry, reveal distinct conformational behaviors:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 224.11420 | 147.8 |
| [M+Na]⁺ | 246.09614 | 161.0 |
| [M+NH₄]⁺ | 241.14074 | 153.2 |
| [M-H]⁻ | 222.09964 | 147.0 |
These values indicate significant adduct-dependent structural compactness, critical for mass spectrometry-based identification .
Synthesis and Derivatives
Synthetic Pathways
The compound is synthesized through nucleophilic substitution reactions involving theophylline intermediates. A validated approach involves reacting 7-(2,3-epoxypropyl)theophylline or 7-(2-hydroxy-3-chloropropyl)theophylline with primary or secondary amines (Fig. 1) . For example, treatment of theophylline sodium with epichlorohydrin yields an epoxide intermediate, which undergoes ring-opening with ethylenediamine to install the aminoethyl group.
Reaction Scheme
Structural Derivatives
Modifications to the aminoethyl side chain profoundly affect bioactivity. For instance:
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7-(2-Benzylaminoethyl)theophylline: Exhibits 3-fold greater adenosine A₁ receptor affinity than theophylline .
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7-(2-Isopropylaminopropyl)theophylline: Demonstrates potent coronary vasodilation with reduced central nervous system stimulation .
Pharmacological Profile
Mechanism of Action
Like theophylline, the derivative nonselectively inhibits phosphodiesterase (PDE) isoforms (Km ≈ 50–100 μM) and antagonizes adenosine receptors (A₁/A₂A Ki ≈ 10–20 μM) . The aminoethyl group enhances membrane permeability, as evidenced by a 40% increase in Caco-2 monolayer transport compared to theophylline .
Metabolic Pathways
Hepatic metabolism involves:
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N-Demethylation via CYP1A2 (major pathway)
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Oxidative deamination of the side chain (minor pathway)
The elimination half-life in murine models is 6.2 hours, compared to 5–8 hours for unmodified theophylline .
Research Findings and Applications
Cardiovascular Effects
In isolated rat heart models, 7-(2-aminoethyl)theophylline (10 μM) increases coronary flow by 62 ± 8% versus baseline, surpassing theophylline’s efficacy (38 ± 5%) . This correlates with enhanced PDE4 inhibition (IC₅₀ = 1.2 μM vs. 4.7 μM for theophylline).
Neuropharmacology
The compound crosses the blood-brain barrier 2.3-fold more efficiently than theophylline, as quantified by brain/plasma ratio (0.89 vs. 0.39) . This property necessitates caution regarding seizure risk at plasma concentrations >20 μg/mL.
Future Directions
Ongoing research prioritizes:
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Selective PDE4D inhibitors: Reducing emetogenic side effects while maintaining bronchodilation
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Prodrug formulations: Masking the amino group to improve oral bioavailability
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Dual A₁/A₂A antagonists: Optimizing binding kinetics for neurodegenerative disease applications
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